molecular formula C10H10N2O B13939084 1-(1H-Pyrrolo[3,2-B]pyridin-3-YL)propan-2-one

1-(1H-Pyrrolo[3,2-B]pyridin-3-YL)propan-2-one

Cat. No.: B13939084
M. Wt: 174.20 g/mol
InChI Key: VCOOMMDLEIJXGP-UHFFFAOYSA-N
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Description

1-(1H-Pyrrolo[3,2-b]pyridin-3-yl)-2-propanone is a heterocyclic compound that features a pyrrolo[3,2-b]pyridine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1H-Pyrrolo[3,2-b]pyridin-3-yl)-2-propanone typically involves the construction of the pyrrolo[3,2-b]pyridine core followed by functionalization at the 3-position. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-aminopyridine with α,β-unsaturated ketones can yield the desired pyrrolo[3,2-b]pyridine structure .

Industrial Production Methods

Industrial production of 1-(1H-Pyrrolo[3,2-b]pyridin-3-yl)-2-propanone may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

1-(1H-Pyrrolo[3,2-b]pyridin-3-yl)-2-propanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, reduced pyrrolo[3,2-b]pyridines, and substituted derivatives with various functional groups .

Scientific Research Applications

1-(1H-Pyrrolo[3,2-b]pyridin-3-yl)-2-propanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1H-Pyrrolo[3,2-b]pyridin-3-yl)-2-propanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrrolo[2,3-b]pyridine: Shares a similar core structure but differs in the position of the nitrogen atom.

    1H-Pyrazolo[3,4-b]pyridine: Another heterocyclic compound with a similar ring system but different nitrogen positioning.

    1H-Pyrrolo[3,4-c]pyridine: Similar structure with variations in the ring fusion pattern.

Uniqueness

1-(1H-Pyrrolo[3,2-b]pyridin-3-yl)-2-propanone is unique due to its specific substitution pattern and the presence of the propanone group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted drug design and synthesis .

Properties

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

IUPAC Name

1-(1H-pyrrolo[3,2-b]pyridin-3-yl)propan-2-one

InChI

InChI=1S/C10H10N2O/c1-7(13)5-8-6-12-9-3-2-4-11-10(8)9/h2-4,6,12H,5H2,1H3

InChI Key

VCOOMMDLEIJXGP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=CNC2=C1N=CC=C2

Origin of Product

United States

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